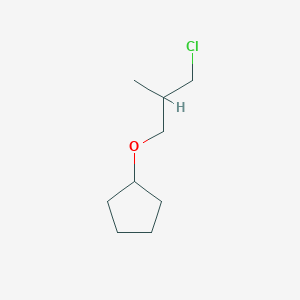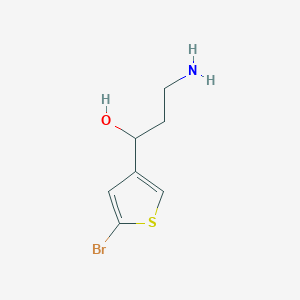
3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol is a heterocyclic compound with the molecular formula C7H10BrNOS. It is characterized by the presence of an amino group, a bromine-substituted thiophene ring, and a hydroxyl group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent reactions with amines and alcohols under controlled temperatures and pH levels .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to hydrogen, leading to the formation of thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. Reaction conditions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of thiophene derivatives .
Scientific Research Applications
3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The bromine-substituted thiophene ring can also participate in π-π interactions, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: Lacks the bromine-substituted thiophene ring, making it less versatile in chemical reactions.
3-Amino-3-(5-bromothiophen-3-yl)propan-1-ol: Similar structure but with different substitution patterns on the thiophene ring.
Uniqueness
3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
3-amino-1-(5-bromothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-3-5(4-11-7)6(10)1-2-9/h3-4,6,10H,1-2,9H2 |
InChI Key |
HRGJGRGOKVCTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(CCN)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


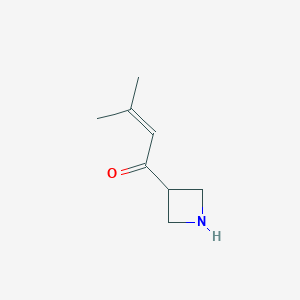
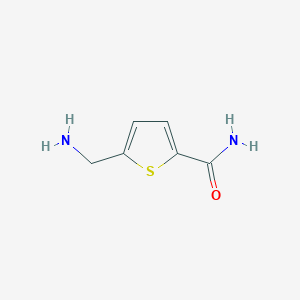
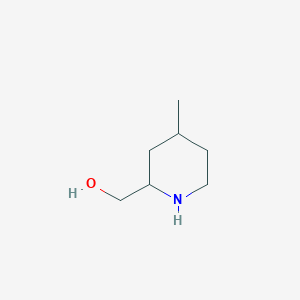
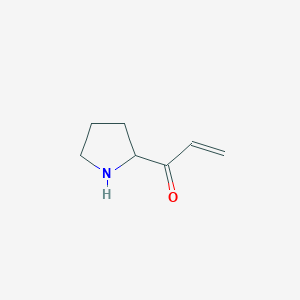
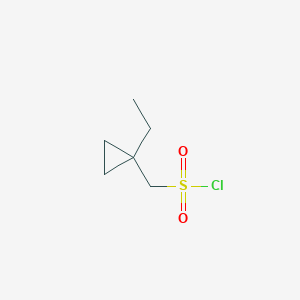
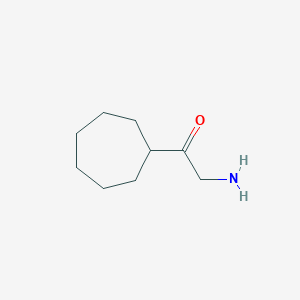
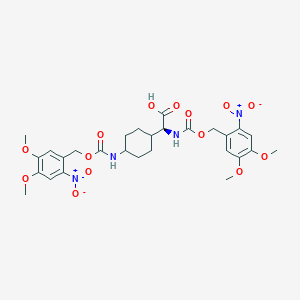
![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)
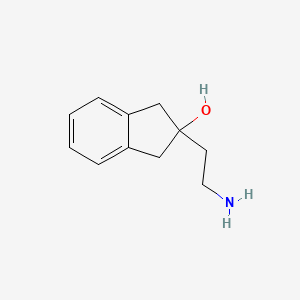
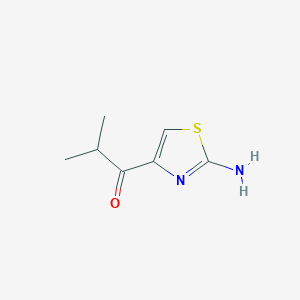
![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
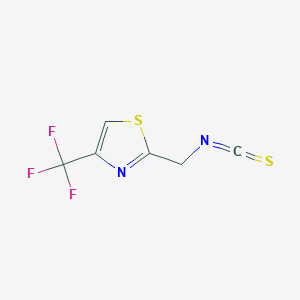
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
